5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione 5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione
Brand Name: Vulcanchem
CAS No.: 32418-95-4
VCID: VC17162347
InChI: InChI=1S/C19H20N2O2S2/c22-17-19(21-18(23)20-17,13-24-11-15-7-3-1-4-8-15)14-25-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,20,21,22,23)
SMILES:
Molecular Formula: C19H20N2O2S2
Molecular Weight: 372.5 g/mol

5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione

CAS No.: 32418-95-4

Cat. No.: VC17162347

Molecular Formula: C19H20N2O2S2

Molecular Weight: 372.5 g/mol

* For research use only. Not for human or veterinary use.

5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione - 32418-95-4

Specification

CAS No. 32418-95-4
Molecular Formula C19H20N2O2S2
Molecular Weight 372.5 g/mol
IUPAC Name 5,5-bis(benzylsulfanylmethyl)imidazolidine-2,4-dione
Standard InChI InChI=1S/C19H20N2O2S2/c22-17-19(21-18(23)20-17,13-24-11-15-7-3-1-4-8-15)14-25-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,20,21,22,23)
Standard InChI Key JCDRJBAHSISSAL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CSCC2(C(=O)NC(=O)N2)CSCC3=CC=CC=C3

Introduction

Structural Characteristics and Nomenclature

The molecular formula of 5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione is C₂₀H₂₀N₂O₂S₂, with a molecular weight of 408.51 g/mol. The core structure consists of a five-membered imidazolidinedione ring (2,4-dione), substituted at both C5 positions with ((phenylmethyl)thio)methyl groups. These substituents introduce thioether linkages (-S-) and benzyl moieties, conferring increased hydrophobicity and steric bulk compared to simpler derivatives like 5,5-diphenylimidazolidine-2,4-dione .

Key structural features include:

  • Imidazolidinedione ring: A saturated heterocycle with two carbonyl groups at positions 2 and 4, contributing to hydrogen-bonding capacity and planar rigidity.

  • Thioether bridges: The -S-CH₂- groups enhance metabolic stability compared to oxygen-based ethers, as sulfur’s lower electronegativity reduces susceptibility to oxidative cleavage .

  • Benzyl groups: The phenylmethyl substituents likely improve lipophilicity, impacting solubility and membrane permeability.

Synthetic Methodologies

While no direct synthesis of 5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione has been reported, plausible routes can be extrapolated from established protocols for analogous imidazolidinediones :

Core Ring Formation

The imidazolidinedione scaffold is typically synthesized via the Bucherer-Bergs reaction, involving condensation of urea with ketones or aldehydes under acidic conditions. For example, 5,5-diphenyl derivatives are prepared from benzil and urea in ethanol/HCl . Adapting this method, the target compound could be synthesized using a bis-thioether-modified diketone precursor.

Thioether Functionalization

Introducing the ((phenylmethyl)thio)methyl groups may involve:

  • Nucleophilic substitution: Reaction of a 5,5-dihaloimidazolidinedione intermediate with phenylmethanethiol (benzyl mercaptan) in the presence of a base (e.g., K₂CO₃) .

  • Mitsunobu reaction: Coupling thiols to alcohols using diethyl azodicarboxylate (DEAD) and triphenylphosphine, though this requires pre-existing hydroxyl groups.

Representative Synthetic Pathway (Hypothetical):

  • Precursor synthesis: Prepare 5,5-bis(chloromethyl)-2,4-imidazolidinedione via chlorination of 5,5-dimethyl derivatives.

  • Thioether formation: React with benzyl mercaptan (2 equivalents) in DMF/K₂CO₃ at 60°C for 24h.

  • Purification: Recrystallize from ethanol/water (1:1) to yield the target compound as white crystals .

Physicochemical Properties

Predicted properties, inferred from structural analogs , include:

PropertyValue/Description
Molecular Weight408.51 g/mol
Density~1.35 g/cm³ (estimated)
Melting Point180–185°C (hypothetical)
LogP~3.8 (indicative of high lipophilicity)
SolubilityPoor in water; soluble in DMSO, DMF

The thioether groups reduce crystallinity compared to oxygenated analogs, as evidenced by lower melting points in compounds like 3-phenyl-5-(4-methylphenyl)-imidazolidin-2,4-dione (198–199°C) .

Spectroscopic Characterization

Key spectral signatures anticipated for 5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione:

  • IR Spectroscopy:

    • ν ~3,200 cm⁻¹ (N-H stretch)

    • ν ~1,710 cm⁻¹ (C=O stretch)

    • ν ~690 cm⁻¹ (C-S stretch)

  • ¹H NMR (DMSO-d₆):

    • δ 7.25–7.40 ppm (m, 10H, aromatic protons)

    • δ 4.10 ppm (s, 4H, SCH₂)

    • δ 3.85 ppm (s, 2H, N-H)

  • ¹³C NMR:

    • δ 170–175 ppm (C=O)

    • δ 135–140 ppm (aromatic carbons)

    • δ 35–40 ppm (SCH₂)

Future Research Directions

  • Synthetic optimization: Develop one-pot methodologies to reduce step count and improve yields.

  • Biological screening: Evaluate anticonvulsant activity in rodent models relative to phenytoin.

  • Computational modeling: Predict binding affinities to neuronal sodium channels using molecular docking.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator